molecular formula C33H40O21 B12300175 Flavonol base + 4O, O-Hex-Hex, O-dHex

Flavonol base + 4O, O-Hex-Hex, O-dHex

Cat. No.: B12300175
M. Wt: 772.7 g/mol
InChI Key: CAXLTZYEJPQCKD-UHFFFAOYSA-N
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Description

Flavonol base + 4O, O-Hex-Hex, O-dHex is a type of flavonol O-glycoside. Flavonols are a class of flavonoids, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and play a significant role in plant pigmentation, UV filtration, symbiotic nitrogen fixation, and floral pigmentation. The specific structure of this compound includes a flavonol base with additional sugar moieties attached, making it a glycoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flavonol base + 4O, O-Hex-Hex, O-dHex typically involves the glycosylation of a flavonol base. The process can be carried out using various glycosyl donors and catalysts. One common method involves the use of glycosyl halides in the presence of a Lewis acid catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of flavonol glycosides often involves the extraction and purification from plant sources. Plants rich in flavonols, such as onions, kale, and berries, are processed to isolate the desired compounds. The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the flavonol glycosides.

Chemical Reactions Analysis

Types of Reactions

Flavonol base + 4O, O-Hex-Hex, O-dHex undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavonol to its corresponding flavanone.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the flavonol base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonol derivatives.

    Reduction: Flavanones and dihydroflavonols.

    Substitution: Alkylated or acylated flavonol derivatives.

Scientific Research Applications

Flavonol base + 4O, O-Hex-Hex, O-dHex has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on the chemical properties of flavonoids.

    Biology: Investigated for its role in plant physiology, including its involvement in UV protection and pigmentation.

    Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the food and cosmetic industries for its antioxidant properties and as a natural colorant.

Mechanism of Action

The mechanism of action of Flavonol base + 4O, O-Hex-Hex, O-dHex involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

    Signal Transduction: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Flavonol base + 4O, O-Hex-Hex, O-dHex can be compared with other flavonol glycosides such as:

    Quercetin-3-O-glucoside: Similar antioxidant properties but differs in the sugar moiety attached.

    Kaempferol-3-O-rutinoside: Shares similar biological activities but has a different glycosylation pattern.

    Myricetin-3-O-rhamnoside: Another flavonol glycoside with comparable health benefits but distinct structural features.

This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3

InChI Key

CAXLTZYEJPQCKD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

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